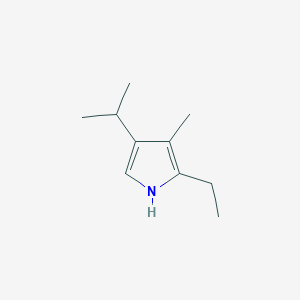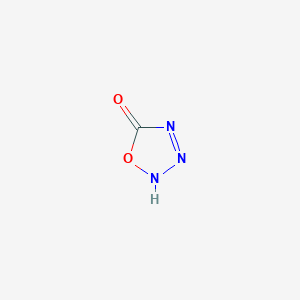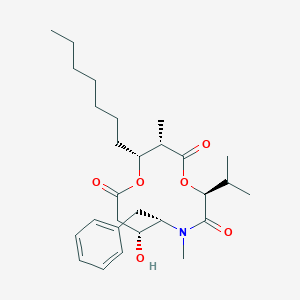
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole, also known as 2-Ethyl-4-isopropyl-3-methylpyrrole (EIMP), is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. EIMP is a pyrrole derivative that is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of EIMP is not fully understood. However, it is believed that EIMP acts as a charge transport material in organic electronic devices. EIMP has been shown to exhibit high electron mobility, which allows it to efficiently transport charge across the device.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of EIMP. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. EIMP has also been shown to have low solubility in water, which may limit its potential applications in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EIMP is its high electron mobility, which makes it an ideal candidate for use in organic electronic devices. However, EIMP has limited solubility in water, which may limit its potential applications in biological systems. Additionally, the synthesis method for EIMP is complex and has a low overall yield, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on EIMP. One area of research is the development of new synthesis methods for EIMP that are more efficient and have a higher overall yield. Another area of research is the optimization of EIMP for use in organic electronic devices such as OFETs, LEDs, and solar cells. Additionally, further research is needed to fully understand the mechanism of action of EIMP and its potential applications in biological systems.
Synthesemethoden
EIMP is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-acetyl-1-methylpyrrole with isopropylamine to form 2-(1-methyl-2-pyrrolidinyl) acetamide. The second step involves the reaction of this intermediate with ethyl iodide to form 2-ethyl-4-isopropyl-3-methylpyrrole. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
EIMP has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of EIMP is in the field of organic electronics. EIMP has been shown to exhibit high electron mobility and low threshold voltage, making it an ideal candidate for use in organic field-effect transistors (OFETs). EIMP has also been studied for its potential use in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.
Eigenschaften
CAS-Nummer |
183680-96-8 |
|---|---|
Produktname |
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-4-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-5-10-8(4)9(6-11-10)7(2)3/h6-7,11H,5H2,1-4H3 |
InChI-Schlüssel |
MEDLBRIYOALIMU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CN1)C(C)C)C |
Kanonische SMILES |
CCC1=C(C(=CN1)C(C)C)C |
Synonyme |
1H-Pyrrole,2-ethyl-3-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)






